molecular formula C19H19N3O4 B1650360 2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171748-11-0

2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B1650360
CAS No.: 1171748-11-0
M. Wt: 353.4
InChI Key: QKWGGYJSHMFVSX-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 3-methoxyphenoxy group: This step involves the reaction of the oxadiazole intermediate with 3-methoxyphenol, usually in the presence of a coupling agent such as EDCI or DCC.

    Introduction of the acetamide group: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the oxadiazole ring may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring is known to enhance the compound’s stability and bioavailability, while the aromatic groups may facilitate binding to target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(3-methoxyphenoxy)-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(3-methoxyphenoxy)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-6-8-14(9-7-13)10-18-21-22-19(26-18)20-17(23)12-25-16-5-3-4-15(11-16)24-2/h3-9,11H,10,12H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGGYJSHMFVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133569
Record name 2-(3-Methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171748-11-0
Record name 2-(3-Methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171748-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
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2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
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2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
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2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
Reactant of Route 5
2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
Reactant of Route 6
2-(3-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

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